
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde is an organic compound with the molecular formula C22H20O3 It is a benzaldehyde derivative characterized by the presence of benzyloxy and phenylpropoxy substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde typically involves the following steps:
Formation of Benzyloxybenzene: This can be achieved by reacting benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.
Alkylation: The benzyloxybenzene is then subjected to alkylation with 3-bromopropylbenzene under basic conditions to form 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene.
Formylation: Finally, the formylation of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzene is carried out using a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and phenylpropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzoic acid.
Reduction: 3-(Benzyloxy)-4-(3-phenylpropoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the phenylpropoxy group, making it less complex.
4-(3-Phenylpropoxy)benzaldehyde: Lacks the benzyloxy group, resulting in different chemical properties.
3-(Benzyloxy)-4-methoxybenzaldehyde: Contains a methoxy group instead of the phenylpropoxy group.
Uniqueness
3-(Benzyloxy)-4-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both benzyloxy and phenylpropoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C23H22O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
3-phenylmethoxy-4-(3-phenylpropoxy)benzaldehyde |
InChI |
InChI=1S/C23H22O3/c24-17-21-13-14-22(25-15-7-12-19-8-3-1-4-9-19)23(16-21)26-18-20-10-5-2-6-11-20/h1-6,8-11,13-14,16-17H,7,12,15,18H2 |
Clave InChI |
RQPQOTJOSOTOHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)

![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
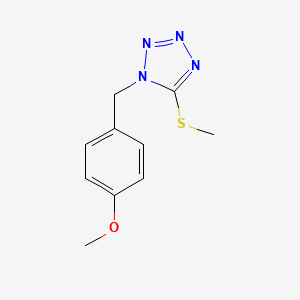
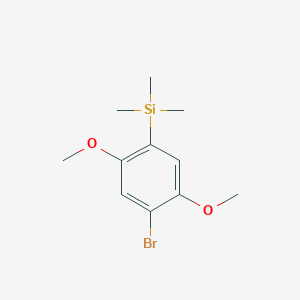
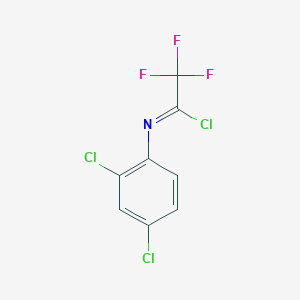
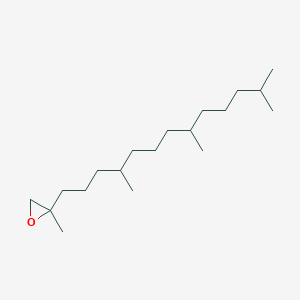
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)


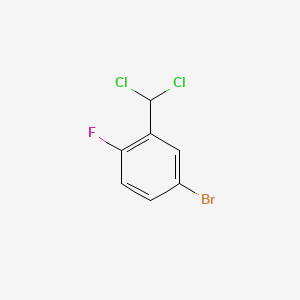
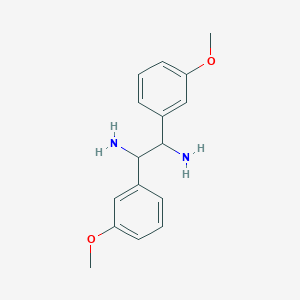
![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
